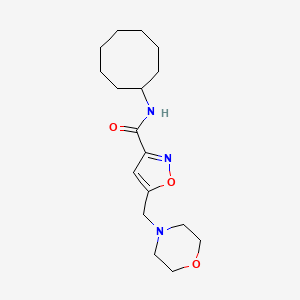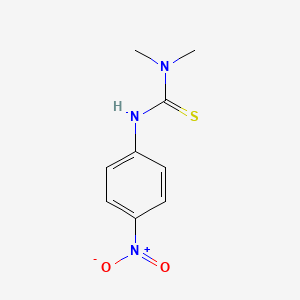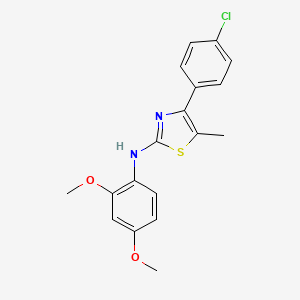
N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of isoxazolecarboxamides and has been shown to have potent anti-inflammatory and immunomodulatory effects.
Mécanisme D'action
The exact mechanism of action of N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is not fully understood. However, it has been shown to act as a selective inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in the regulation of inflammation and immune responses. By inhibiting the IKK complex, N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have potent anti-inflammatory and immunomodulatory effects both in vitro and in vivo. In vitro studies have shown that N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types including macrophages, dendritic cells, and T cells. In vivo studies have shown that N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide reduces the severity of inflammation in animal models of autoimmune disorders, inflammatory bowel disease, and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the research on N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of the IKK complex based on the structure of N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. Finally, further studies are needed to investigate the potential toxicity and pharmacokinetics of N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in vivo.
Méthodes De Synthèse
N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide can be synthesized by the reaction of 5-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid with cyclooctylamine in the presence of a coupling reagent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-cyclooctyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. It has been shown to have potent anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by suppressing the activation of immune cells such as T cells and macrophages.
Propriétés
IUPAC Name |
N-cyclooctyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c21-17(18-14-6-4-2-1-3-5-7-14)16-12-15(23-19-16)13-20-8-10-22-11-9-20/h12,14H,1-11,13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIDNBYZPLCQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5135187.png)
![dimethyl 5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalate](/img/structure/B5135194.png)
![5-chloro-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135199.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B5135206.png)
![(3R*,4R*)-1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5135209.png)
![N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5135221.png)
![2-iodo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5135236.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5135259.png)
![N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B5135270.png)


![(3R*,4R*)-1-[2,2-dimethyl-3-(4-morpholinyl)propyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5135285.png)